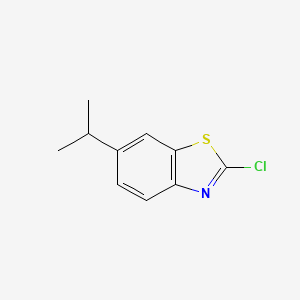

2-Chloro-6-(1-methylethyl)benzothiazole

Descripción general

Descripción

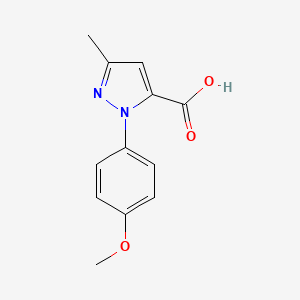

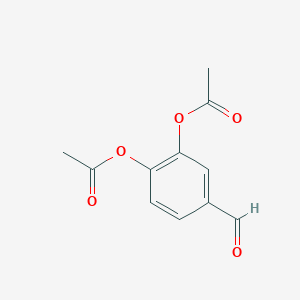

2-Chloro-6-(1-methylethyl)benzothiazole is a chemical compound with the molecular formula C10H10ClNS . It is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

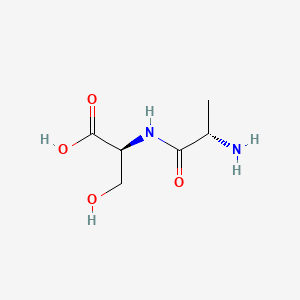

The molecular structure of this compound consists of a benzothiazole core with a chlorine atom at the 2-position and a 1-methylethyl group at the 6-position . The molecular weight is 211.71 g/mol .Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, can undergo a variety of chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 211.71 g/mol . Other properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación

Antitumor Applications

Development of Antitumor Agents : A study detailed the creation of potent and selective antitumor agents, specifically 2-(4-aminophenyl)benzothiazoles, exhibiting significant in vitro activity against various human cancer cell lines, including breast, ovarian, lung, renal, and colon carcinoma. The study highlighted the unique dose-response relationship and the possible novel mechanism of action of these compounds (Bradshaw, Stevens, & Westwell, 2001).

C- and N-oxidation Products : Another research examined the C- and N-hydroxylated derivatives of 2-(4-aminophenyl)benzothiazoles for their role in metabolic oxidation and the mode of action in antitumor properties, particularly against breast cancer cell lines (Kashiyama et al., 1999).

Anticancer Activity

Synthesis and Anticancer Evaluation : The synthesis of novel 4-thiazolidinones containing benzothiazole moiety was conducted, with several compounds showing significant anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers (Havrylyuk et al., 2010).

In Vitro Antiparasitic Properties : Research also explored the in vitro antiparasitic properties of 6-Nitro- and 6-amino-benzothiazoles against Leishmania infantum and Trichomonas vaginalis, demonstrating varying antiprotozoal properties based on the chemical structure (Delmas et al., 2002).

Other Medicinal Properties

Synthesis and Biological Activity : A study focused on the synthesis of N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole, which exhibited good to moderate antibacterial activity against various microorganisms and no activity against tested fungal species (Chavan & Pai, 2007).

Evaluation of Amino Acid Prodrugs : Another significant study evaluated amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting their water solubility and stability, and their potential suitability for clinical evaluation (Bradshaw et al., 2002).

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-6-(1-methylethyl)benzothiazole is the dopamine receptor . It is a selective antagonist of the D2-like receptors, with a binding affinity of Kd = 1.8 nM for the D4 receptor and Kd = 530 nM for the D2 receptor .

Mode of Action

This compound interacts with its targets, the D2-like receptors, by binding to them . This binding inhibits the activity of these receptors, thereby modulating the dopaminergic signaling pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving dopamine signaling . By acting as an antagonist at D2-like receptors, this compound can modulate the activity of these pathways, potentially leading to downstream effects on neuronal communication and behavior .

Result of Action

The molecular and cellular effects of this compound’s action are related to its antagonistic activity at D2-like receptors . This can lead to changes in neuronal signaling and potentially influence behaviors mediated by the dopaminergic system . It has been shown to produce a head twitch response in rats, which is indicative of its agonist activity at dopamine receptors in the brain .

Direcciones Futuras

While specific future directions for 2-Chloro-6-(1-methylethyl)benzothiazole were not found in the search results, benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are being investigated for their potential in this area .

Análisis Bioquímico

Biochemical Properties

2-Chloro-6-(1-methylethyl)benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it acts as a ligand that binds to dopamine receptors, specifically the D2-like receptors, with a binding affinity of Kd = 1.8 nM for the D4 receptor and Kd = 530 nM for the D2 receptor . These interactions are crucial for its biochemical activity and therapeutic potential.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to produce a head twitch response in rats, indicative of its agonist activity at dopamine receptors in the brain . This compound also exhibits antipsychotic properties in vivo, further highlighting its impact on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective antagonist of the D2-like receptors, it binds to these receptors and modulates their activity, leading to various physiological effects . This binding interaction is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that the compound remains stable under specific conditions and continues to exhibit its biochemical activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, while at higher doses, it may cause toxic or adverse effects . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for its biochemical activity and therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function within cells .

Propiedades

IUPAC Name |

2-chloro-6-propan-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNS/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSULTRTWYRDMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365952 | |

| Record name | 2-Chloro-6-(1-methylethyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856171-16-9 | |

| Record name | 2-Chloro-6-(1-methylethyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)